Cas no 153445-05-7 (Folic Acid NHS Ester (gamma : alpha =2 :1))

Folic Acid NHS Ester (gamma : alpha =2 :1) 化学的及び物理的性質
名前と識別子
-
- N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic acid 5-(2,5-dioxo-1-pyrrolidinyl) ester
- FOLIC ACID NHS ESTER
- Folic Acid NHS Ester (gamma : alpha =2 :1)
-
- MDL: MFCD29078486
- インチ: InChI=1S/C23H22N8O8/c24-23-29-19-18(21(36)30-23)27-13(10-26-19)9-25-12-3-1-11(2-4-12)20(35)28-14(22(37)38)5-8-17(34)39-31-15(32)6-7-16(31)33/h1-4,10,14,25H,5-9H2,(H,28,35)(H,37,38)(H3,24,26,29,30,36)/t14-/m0/s1
- InChIKey: JQGNXMQTFMHNHC-AWEZNQCLSA-N
- ほほえんだ: N=C1NC(=O)C2=C(N1)N=CC(=N2)CNC3=CC=C(C(N[C@H](C(O)=O)CCC(ON4C(CCC4=O)=O)=O)=O)C=C3
計算された属性
- 水素結合ドナー数: 6
- 水素結合受容体数: 14
- 重原子数: 39
- 回転可能化学結合数: 12
Folic Acid NHS Ester (gamma : alpha =2 :1) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
BAI LING WEI Technology Co., Ltd. | F680310-100mg |
Folic Acid NHS Ester (gamma : alpha =2 :1) |
153445-05-7 | 100mg |
¥ 12250 | 2022-04-26 | ||
TRC | F680310-100mg |
Folic Acid NHS Ester (gamma : alpha =2 :1) |
153445-05-7 | 100mg |
$ 1086.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D634855-10g |
N-[4-[[(2-amino-3,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-Glutamic acid 5-(2,5-dioxo-1-pyrrolidinyl) ester |
153445-05-7 | 90% | 10g |
$900 | 2023-05-18 | |
BAI LING WEI Technology Co., Ltd. | S17ABC-RC4129-100mg |
Folic Acid NHS Ester (gamma : alpha =2 :1) |
153445-05-7 | 95% | 100mg |
¥16787 | 2023-11-24 | |
Ambeed | A1003583-250mg |
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid |
153445-05-7 | 97% | 250mg |
$309.0 | 2024-04-23 | |
Ambeed | A1003583-100mg |
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid |
153445-05-7 | 97% | 100mg |
$191.0 | 2024-04-23 | |
Ambeed | A1003583-1g |
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid |
153445-05-7 | 97% | 1g |
$853.0 | 2024-04-23 | |
BAI LING WEI Technology Co., Ltd. | J60F680310-100mg |
Folic Acid NHS Ester (gamma : alpha =2 :1) |
153445-05-7 | 100mg |
¥17376 | 2023-11-24 | ||
A2B Chem LLC | AW53956-100mg |
L-Norvaline,N-[4-[[(2-amino-1,4-dihydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-5-[(2,5-dioxo-1-pyrrolidinyl)oxy]-5-oxo- |
153445-05-7 | 100mg |
$2057.00 | 2024-04-20 | ||
Ambeed | A1003583-50mg |
(S)-2-(4-(((2-Amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-5-((2,5-dioxopyrrolidin-1-yl)oxy)-5-oxopentanoic acid |
153445-05-7 | 97% | 50mg |
$131.0 | 2024-04-23 |
Folic Acid NHS Ester (gamma : alpha =2 :1) 関連文献
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
-
Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
-
Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
-
Marius Majewsky,Julien Farlin,Michael Bayerle,Tom Gallé Environ. Sci.: Processes Impacts, 2013,15, 730-738
Folic Acid NHS Ester (gamma : alpha =2 :1)に関する追加情報
Introduction to Folic Acid NHS Ester (gamma : alpha =2 :1) and Its Applications in Modern Research
The compound with the CAS number 153445-05-7 is a specialized derivative of folic acid, known as Folic Acid NHS Ester (gamma : alpha =2 :1). This unique chemical entity has garnered significant attention in the field of biomedical research due to its versatile applications in drug development and molecular biology. The NHS ester (N-hydroxysuccinimide ester) functionality renders this compound highly reactive, making it an invaluable tool for conjugation reactions, particularly in the synthesis of biomolecules and the development of targeted therapeutic agents.
Folic acid, or vitamin B9, is a water-soluble vitamin essential for cell growth and metabolism. It plays a critical role in DNA synthesis and repair, as well as in the formation of red blood cells. The chemical modification of folic acid to produce NHS esters enhances its reactivity, allowing for facile coupling with various biomolecules such as peptides, proteins, and antibodies. This modification has been extensively utilized in the creation of folate-based targeted therapies, which are designed to selectively deliver therapeutic agents to cancer cells overexpressing folate receptors.
The specific ratio of gamma to alpha isomers in Folic Acid NHS Ester (gamma : alpha =2 :1) is a result of precise synthetic methodologies that ensure optimal reactivity and stability. This balance is crucial for maintaining the efficacy of the compound in biological systems. The gamma isomer, in particular, has been shown to exhibit higher affinity for certain folate receptors compared to the alpha isomer, making it a preferred choice for targeted drug delivery applications.
Recent advancements in the field of nanomedicine have further highlighted the potential of Folic Acid NHS Ester (gamma : alpha =2 :1). Researchers have developed folate-conjugated nanoparticles that leverage this compound's ability to target folate receptor-positive tumors. These nanoparticles can encapsulate a variety of therapeutic agents, including chemotherapy drugs and siRNAs, and deliver them directly to cancer cells while minimizing side effects on healthy tissues. The success of these nanoplatforms has been demonstrated in preclinical studies, where they have shown significant promise in treating various types of cancer.
In addition to its role in cancer therapy, Folic Acid NHS Ester (gamma : alpha =2 :1) has been explored for its potential in regenerative medicine. Studies have indicated that folate-based compounds can promote the proliferation and differentiation of stem cells, which are crucial for tissue repair and regeneration. The ability of these compounds to selectively target specific cell types makes them ideal candidates for developing stem cell-based therapies for degenerative diseases such as Parkinson's and Alzheimer's.
The use of Folic Acid NHS Ester (gamma : alpha =2 :1) in diagnostic applications has also gained traction. Folate-conjugated probes have been developed for imaging folate receptor-positive tumors using techniques such as positron emission tomography (PET). These probes allow for non-invasive visualization of tumors at early stages, enabling earlier diagnosis and more effective treatment planning. The high specificity and affinity of folate-conjugated probes make them valuable tools in precision medicine.
The synthesis and characterization of Folic Acid NHS Ester (gamma : alpha =2 :1) have been refined through continuous research and development. Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy have been employed to ensure the purity and structural integrity of the compound. These methodologies are essential for maintaining consistency across different batches and ensuring reproducibility in experimental results.
The future prospects of Folic Acid NHS Ester (gamma : alpha =2 :1) are vast and multifaceted. Ongoing research is exploring its potential in gene therapy, where folate-conjugated vectors can be used to deliver therapeutic genes to specific cells or tissues. Additionally, the compound's ability to enhance drug delivery has led to investigations into its use in combination therapies, where it can be paired with other agents to improve treatment outcomes.
In conclusion, Folic Acid NHS Ester (gamma : alpha =2 :1) represents a significant advancement in biomedical research due to its unique properties and versatile applications. Its role in targeted drug delivery, regenerative medicine, diagnostics, and gene therapy underscores its importance as a tool for developing innovative therapeutic strategies. As research continues to uncover new possibilities, the potential uses of this compound are expected to expand even further, offering hope for improved treatments across a wide range of diseases.
153445-05-7 (Folic Acid NHS Ester (gamma : alpha =2 :1)) 関連製品
- 1096800-92-8(3-Methyl-5-(methylsulfamoyl)thiophene-2-carboxylic acid)
- 202656-13-1(TRIS-d11 (crystalline))
- 2624139-70-2(2-(1-nitrosopiperidin-3-yl)methoxyacetic acid)
- 13357-10-3(2-{5-nitro-2-methyl-1H-imidazol-1-yl}ethyl 4-nitrobenzoate)
- 1538127-02-4(N4-(2-Methoxyethyl)-N6-methylpyrimidine-4,6-diamine)
- 95613-71-1(8-(methylsulfanyl)quinoline-2-carboxylic acid)
- 4461-36-3(Benzoyl isocyanate, 4-chloro-)
- 941955-76-6(3,4-dimethoxy-N-1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-ylbenzene-1-sulfonamide)
- 80221-58-5(2-phenyl-4-(2-piperidin-4-ylethyl)quinoline hydrochloride)
- 116763-69-0((2-aminoethyl)bis(2-methoxyethyl)amine)
